molecular formula C9H9FO2 B11917173 7-Fluorochroman-6-ol

7-Fluorochroman-6-ol

Cat. No.: B11917173
M. Wt: 168.16 g/mol
InChI Key: ZBCPSLCUBDPAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluorochroman-6-ol is a chemical compound belonging to the chroman family, characterized by a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorochroman-6-ol typically involves the fluorination of chroman derivatives. One common method is the selective fluorination of chroman-6-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as protection of hydroxyl groups, selective fluorination, and subsequent deprotection to yield the final product. Optimization of reaction conditions and purification techniques are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Fluorochroman-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Fluorochroman-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-Fluorochroman-6-ol involves its interaction with specific molecular targets. The hydroxyl group at the 6th position and the fluorine atom at the 7th position play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorochroman-2-carboxylic acid
  • 6-Fluorochroman-8-ol
  • 7-Fluorochroman-2-ol

Uniqueness

7-Fluorochroman-6-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C9H9FO2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,11H,1-3H2

InChI Key

ZBCPSLCUBDPAOT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2OC1)F)O

Origin of Product

United States

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